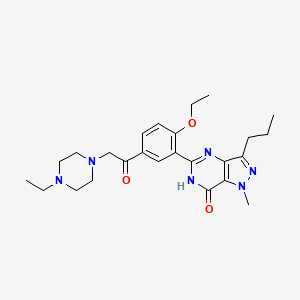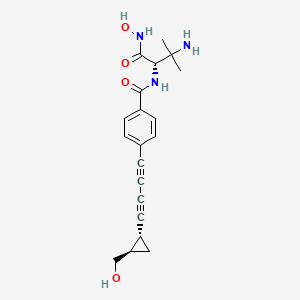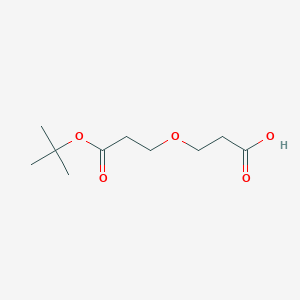
ADX71743
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADX71743 est un modulateur allostérique négatif puissant et sélectif du récepteur métabotropique du glutamate 7 (mGlu7). Ce composé a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses applications thérapeutiques potentielles dans le traitement de divers troubles du système nerveux central, notamment l'anxiété, le syndrome de stress post-traumatique, la dépression, la toxicomanie et la schizophrénie .
Méthodes De Préparation
La synthèse de l'ADX71743 implique plusieurs étapes, en commençant par la préparation de la structure centrale, qui est un dérivé de benzo[d]oxazol-4(5H)-one. La voie de synthèse comprend généralement les étapes suivantes :
Formation du noyau benzo[d]oxazol-4(5H)-one : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de substituants : Les groupes 2-éthyle et 2,4-diméthylphényle sont introduits par une série de réactions de substitution.
Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais elles impliqueraient probablement une mise à l'échelle des procédures de synthèse en laboratoire tout en assurant la cohérence, la pureté et le rendement.
Analyse Des Réactions Chimiques
ADX71743 subit diverses réactions chimiques, axées principalement sur son interaction avec le récepteur métabotropique du glutamate 7. Les types de réactions qu'il subit comprennent :
Modulation allostérique négative : This compound se lie à un site sur le récepteur mGlu7 distinct du site orthostérique, ce qui provoque un changement conformationnel qui réduit l'activité du récepteur.
Tests de réversibilité : Ces tests confirment les propriétés de modulateur allostérique négatif de l'this compound, montrant qu'il peut atténuer les effets d'agonistes comme l'acide L-2-amino-4-phosphonobutyrique.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions de température et de pH contrôlées. Les principaux produits formés à partir de ces réactions sont généralement les complexes récepteur-ligand modulés.
Applications de recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :
Mécanisme d'action
This compound exerce ses effets en se liant au récepteur métabotropique du glutamate 7 à un site distinct du site orthostérique. Cette liaison induit un changement conformationnel dans le récepteur, réduisant son activité et modulant la libération de neurotransmetteurs. Les cibles moléculaires impliquées comprennent le récepteur mGlu7 et les voies de signalisation associées, qui jouent un rôle crucial dans la transmission synaptique et la plasticité .
Applications De Recherche Scientifique
ADX71743 has been extensively studied for its potential therapeutic applications in various fields:
Mécanisme D'action
ADX71743 exerts its effects by binding to the metabotropic glutamate receptor 7 at a site distinct from the orthosteric site. This binding induces a conformational change in the receptor, reducing its activity and modulating neurotransmitter release. The molecular targets involved include the mGlu7 receptor and associated signaling pathways, which play crucial roles in synaptic transmission and plasticity .
Comparaison Avec Des Composés Similaires
ADX71743 est comparé à d'autres modulateurs allostériques négatifs du récepteur mGlu7, tels que MMPIP. Les deux composés présentent une puissante modulation allostérique négative du récepteur mGlu7, mais l'this compound a montré un profil pharmacocinétique et une efficacité légèrement différents dans divers modèles précliniques . Des composés similaires comprennent :
VU6010608 : Un modulateur allostérique négatif mGlu7 structurellement apparenté avec des profils d'activité distincts.
VU6010953 : Un autre composé apparenté avec des propriétés pharmacologiques uniques.
L'unicité de l'this compound réside dans sa haute sélectivité, sa pénétration cérébrale et ses applications thérapeutiques potentielles, ce qui en fait un outil précieux pour la recherche scientifique et le développement de médicaments .
Propriétés
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-4-16-18-17-14(19)8-12(9-15(17)20-16)13-6-5-10(2)7-11(13)3/h5-7,12H,4,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKZCQHJDFSOJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)CC(CC2=O)C3=C(C=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
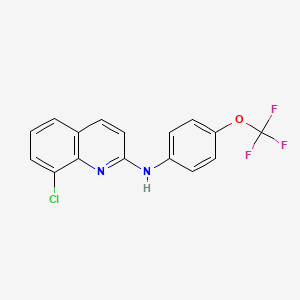



![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)


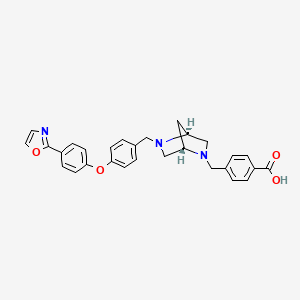
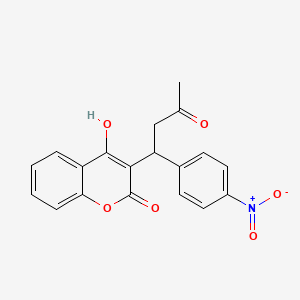
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)
